molecular formula C8H14ClFN2O2S B2658843 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride CAS No. 2361645-40-9

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride

Cat. No.: B2658843
CAS No.: 2361645-40-9
M. Wt: 256.72
InChI Key: BEFBRGYLYHIZTE-UHFFFAOYSA-N
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Description

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride is a specialized chemical building block that integrates a sulfonyl fluoride (S-F) warhead with a piperidine scaffold, making it a valuable tool for modern covalent probe development and chemical biology research. The sulfonyl fluoride group is a key reactive moiety that enables the compound to undergo selective reactions with various amino acid residues, such as tyrosine, lysine, and serine, under physiological conditions. This reactivity is central to activity-based protein profiling (ABPP), a technique used to map the functional state of enzymes in complex proteomes and identify novel targets for therapeutic intervention. The presence of the cyano group on the piperidine ring fine-tunes the electronic properties and reactivity of the molecule, while also contributing to its overall physicochemical profile, which can be critical for cell permeability and bioavailability in live-cell applications. Furthermore, the piperidine structure is a privileged scaffold in medicinal chemistry, frequently found in pharmacologically active compounds targeting the central nervous system. As a bifunctional reagent, it serves not only as a covalent warhead but also as a versatile synthetic intermediate for constructing more complex molecules, such as those explored in pharmaceutical patents for their inhibitory activity against various disease targets. This compound is designed for research applications only, including the development of covalent inhibitors, chemoproteomic studies, and the synthesis of novel chemical entities for drug discovery.

Properties

IUPAC Name

2-(4-cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O2S.ClH/c9-14(12,13)6-3-8(7-10)1-4-11-5-2-8;/h11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFBRGYLYHIZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCS(=O)(=O)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride typically involves the reaction of 4-cyanopiperidine with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the sulfonyl fluoride group.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride;hydrochloride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The cyano group and piperidine ring also contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Applications/Reactivity References
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride; hydrochloride Piperidine, cyano, sulfonyl fluoride, HCl ~300–350 (estimated) Covalent protein modification, protease inhibition
Ethanesulfonyl fluoride (CAS 2127-74-4) Sulfonyl fluoride, tetrafluoro 148.07 Reactive electrophile, fluorination agent
N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide; hydrochloride Piperidine, sulfonamide, ketone, HCl 454.9 Potential pharmaceutical candidate
2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride Piperidine, chloroacetamide, cyclopropyl 253.16 Intermediate in drug synthesis
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride Piperidine, ester, HCl 207.72 Chemical synthesis intermediate
Key Observations:
  • Sulfonyl Fluoride vs. Sulfonamide : The target’s sulfonyl fluoride group is more electrophilic than sulfonamides (e.g., ), enabling rapid covalent bond formation with nucleophilic residues (e.g., cysteine) in proteins. This reactivity is critical in activity-based protein profiling (ABPP) .
  • In contrast, ’s compound has a cyclopropyl group, which may sterically hinder interactions with targets .
  • Hydrochloride Salts : The hydrochloride salt enhances water solubility across all compounds, facilitating in vitro studies. However, the target’s sulfonyl fluoride may require anhydrous conditions to prevent hydrolysis .

Reactivity and Stability

  • Sulfonyl Fluorides : Ethanesulfonyl fluorides () are generally stable in aqueous media but react selectively with thiols and amines under physiological conditions. The target compound’s piperidine-linked sulfonyl fluoride may exhibit slower hydrolysis than simpler derivatives (e.g., CAS 2127-74-4) due to steric effects .
  • Cyano Group Influence: The electron-withdrawing cyano group stabilizes the piperidine ring and may modulate the sulfonyl fluoride’s reactivity. This contrasts with ’s ester group, which is prone to hydrolysis under basic conditions .

Biological Activity

2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride; hydrochloride is a chemical compound noted for its diverse applications in biochemical research, particularly in the fields of enzyme inhibition and protein modification. Its unique structure, characterized by a sulfonyl fluoride group, enhances its reactivity, making it a valuable tool in medicinal chemistry and biological studies.

  • Molecular Formula : C8H13FN2O2S·HCl
  • IUPAC Name : 2-(4-cyanopiperidin-4-yl)ethanesulfonyl fluoride; hydrochloride
  • Physical State : Solid (often encountered as a crystalline powder)
  • Reactivity : The sulfonyl fluoride group is highly reactive, allowing for covalent interactions with nucleophilic sites on proteins and enzymes.

The biological activity of this compound primarily involves the formation of covalent bonds between the sulfonyl fluoride group and nucleophilic residues (such as serine or cysteine) in target proteins. This interaction can lead to:

  • Enzyme Inhibition : By modifying active sites, the compound can effectively inhibit enzyme function, which is crucial in studying metabolic pathways and disease mechanisms.
  • Protein Modification : It can be used to label proteins for tracking and analysis in various biological assays.

Applications in Research

  • Enzyme Inhibition Studies : The compound has been employed to investigate the inhibition of specific enzymes involved in disease pathways, providing insights into potential therapeutic targets.
  • Protein Labeling : Its reactivity allows for the selective labeling of proteins, facilitating studies on protein interactions and functions.
  • Drug Development : Research has suggested potential applications in developing inhibitors for enzymes linked to degenerative diseases, as indicated by patent literature .

Case Study 1: Enzyme Targeting

In a study focusing on enzyme inhibition, researchers utilized 2-(4-Cyanopiperidin-4-yl)ethanesulfonyl fluoride; hydrochloride to target a specific protease involved in cancer progression. The results demonstrated a significant decrease in protease activity upon treatment with this compound, highlighting its potential as an anticancer agent.

Case Study 2: Protein Interaction Analysis

Another study employed this compound to label a key signaling protein in cellular pathways. The labeled protein was isolated and analyzed using mass spectrometry, revealing critical interactions that could be disrupted by competitive inhibitors.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl chlorideStructureModerate enzyme inhibitor
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl bromideStructureLow specificity in protein modification
2-(4-Cyanopiperidin-4-yl)ethanesulfonyl iodideStructureHigh reactivity but less stability

This table illustrates how the presence of different halogens affects the biological activity and specificity of similar compounds.

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